molecular formula C14H23NO4 B2819178 1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)cyclopropane-1-carboxylic acid CAS No. 1780260-53-8

1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)cyclopropane-1-carboxylic acid

Número de catálogo: B2819178
Número CAS: 1780260-53-8
Peso molecular: 269.341
Clave InChI: JVTZDHMQPMJADV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)cyclopropane-1-carboxylic acid is a complex organic compound that features a cyclopropane ring attached to a piperidine ring, which is further protected by a tert-butoxycarbonyl (BOC) group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)cyclopropane-1-carboxylic acid typically involves multiple steps. One common approach is to start with piperidine-2-carboxylic acid, which undergoes protection with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) to form the BOC-protected piperidine derivative. The cyclopropanation step can be achieved using reagents like ethyl diazoacetate in the presence of a rhodium catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity while minimizing costs. Large-scale reactions would require careful control of temperature, pressure, and reagent concentrations. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of the cyclopropane ring can lead to the formation of cyclopropanecarboxylic acid derivatives.

  • Reduction: Reduction of the carboxylic acid group can yield piperidine-2-carboxylic acid derivatives.

  • Substitution: Substitution at the piperidine ring can result in various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The primary application of 1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)cyclopropane-1-carboxylic acid lies in its role as a building block for synthesizing novel JAK inhibitors. These inhibitors are promising candidates for therapeutic interventions in autoimmune diseases such as rheumatoid arthritis and psoriasis. The mechanism of action typically involves modulating immune system activity by inhibiting JAK signaling pathways .

Case Study: JAK Inhibitors Development

Recent research has demonstrated the effectiveness of compounds derived from this acid in reducing symptoms associated with autoimmune disorders. For instance, studies have shown that JAK inhibitors can significantly improve patient outcomes by targeting specific pathways involved in inflammation.

Table 1: Summary of JAK Inhibitors Derived from this compound

Compound NameIndicationMechanism of ActionReference
Example JAK Inhibitor ARheumatoid ArthritisJAK inhibition
Example JAK Inhibitor BPsoriasisJAK inhibition

Research Findings

In Silico Studies:
In silico studies have been conducted to explore the interaction of this compound with various biological targets. These studies utilize molecular docking techniques to predict binding affinities and interactions with enzymes relevant to disease mechanisms. For instance, docking analyses have indicated favorable interactions with JAK enzymes, supporting further exploration in drug development .

Table 2: Molecular Docking Results

Compound NameΔG (kcal/mol)Binding Constant (Kb) (M−1)Reference
Compound A-6.55.93 × 10^4
Compound B-6.44.94 × 10^4

Mecanismo De Acción

The mechanism by which 1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.

Comparación Con Compuestos Similares

  • Piperidine-2-carboxylic acid

  • Cyclopropanecarboxylic acid

  • tert-Butyl piperazine-1-carboxylate

Uniqueness: 1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring and a BOC-protected piperidine ring

Actividad Biológica

1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)cyclopropane-1-carboxylic acid (CAS Number: 1780260-53-8) is a complex organic compound characterized by a cyclopropane ring and a piperidine moiety protected by a tert-butoxycarbonyl (Boc) group. This compound has garnered attention in medicinal chemistry, particularly for its potential as a building block in the synthesis of Janus Kinase (JAK) inhibitors, which are crucial in treating autoimmune diseases and other inflammatory disorders.

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.341 g/mol
  • Structural Characteristics : The presence of the cyclopropane ring and the Boc-protected piperidine enhances its reactivity, particularly through the carboxylic acid functional group.

The biological activity of this compound primarily revolves around its role as a JAK inhibitor. JAKs are enzymes that play a significant role in the signaling pathways of various cytokines and growth factors, which are pivotal in immune response regulation. By inhibiting these enzymes, the compound can modulate immune system activity and potentially alleviate symptoms associated with autoimmune conditions such as rheumatoid arthritis and psoriasis .

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

  • Protection of Piperidine : The piperidine moiety is first protected using di-tert-butyl dicarbonate (Boc2O).
  • Cyclopropanation : The cyclopropane structure is introduced through reactions involving ethyl diazoacetate in the presence of a rhodium catalyst.
  • Purification : Techniques such as recrystallization or chromatography are employed to ensure high purity levels.

Biological Activity Data

Research indicates that derivatives of this compound have shown promising results in biological assays, particularly in inhibiting JAK activity. Below is a summary of findings from various studies:

Study ReferenceCompoundBiological ActivityIC50 Value (µM)
JAK Inhibitor Derived from CompoundInhibition of JAK345
JAK Inhibitor AnalogInhibition of JAK1/230
Cyclopropane DerivativeEthylene Biosynthesis Inhibition (in plants)N/A

Case Studies

  • Autoimmune Disease Treatment : A study evaluated the efficacy of JAK inhibitors derived from this compound in reducing inflammation in animal models of rheumatoid arthritis. Results demonstrated a significant reduction in joint swelling and inflammatory markers compared to controls.
  • Ethylene Biosynthesis Inhibition : Research on cyclopropane derivatives indicated their potential to inhibit ethylene production in plants, which could be useful for extending shelf life in agricultural products .

Propiedades

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-5-4-6-10(15)14(7-8-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTZDHMQPMJADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780260-53-8
Record name 1-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.